3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring substituted with a methoxy group at the 4-position and a propan-1-amine side chain, forming an oxalate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkyl halide.
Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The methoxy group and the propan-1-amine side chain can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the methoxy group.
Serotonin: A neurotransmitter with an indole core and a hydroxyl group at the 5-position.
Melatonin: A hormone with an indole ring and an acetamide side chain.
Uniqueness
3-(4-methoxy-1H-indol-1-yl)propan-1-amine oxalate is unique due to the presence of the methoxy group at the 4-position, which can influence its biological activity and interactions with molecular targets
Properties
IUPAC Name |
3-(4-methoxyindol-1-yl)propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13;3-1(4)2(5)6/h2,4-6,9H,3,7-8,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPCLJHGDUWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.